(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
Description
Properties
IUPAC Name |
(8-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11-4-2-10(3-5-11)6-9(7-12)8-13-10/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPRGJJQXIDPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic core . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Neurological Research
Research has indicated that compounds similar to (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The spirocyclic structure is believed to interact with neurotransmitter systems, potentially leading to improved cognitive functions .
Antidepressant Properties
Studies have suggested that derivatives of this compound may possess antidepressant-like activities. By modulating serotonin and norepinephrine pathways, these compounds could provide new avenues for developing antidepressant medications .
Anti-addiction Therapies
The unique structural features of this compound have prompted investigations into its efficacy in treating addiction disorders. Its ability to influence dopamine receptors may help reduce cravings and withdrawal symptoms associated with substance abuse .
Case Study: In Vivo Efficacy
A recent study explored the in vivo effects of this compound on animal models of anxiety and depression. The results demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages, indicating its potential as a therapeutic agent .
Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound might enhance neurogenesis and synaptic plasticity, which are critical for learning and memory processes . These findings support the hypothesis that spirocyclic compounds can play a role in cognitive enhancement.
Chemical Synthesis and Formulation
The synthesis of this compound involves several steps, including the formation of the spirocyclic structure through cyclization reactions followed by functional group modifications to achieve the desired methanol derivative .
Preparation of Stock Solutions:
For laboratory use, stock solutions can be prepared as follows:
| Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
|---|---|---|---|
| 1 mM | 5.398 mL | 26.989 mL | 53.978 mL |
| 5 mM | 1.080 mL | 5.398 mL | 10.796 mL |
| 10 mM | 0.540 mL | 2.699 mL | 5.398 mL |
This table provides a practical guide for researchers looking to utilize this compound in their experiments .
Mechanism of Action
The mechanism of action of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Drug Discovery
a) JSF-2414
- Structure: Contains the (2-oxa-8-azaspiro[4.5]decan-3-yl)methanol core with a tricyclic pyrimidoindole substituent.
- Activity: Demonstrates potent antimicrobial activity against drug-resistant Neisseria gonorrhoeae .
- Key Difference : The addition of a fluorinated pyrimidoindole group enhances target binding and resistance mitigation compared to the simpler target compound.
b) (3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane
- Structure : Features a Boc-protected amine and a hydroxyl group at position 3.
- Application : Used in peptide-mimetic drug candidates. The Boc group improves solubility and stability during synthesis .
c) 8-Ethyl-2-hydroxy-2-methyl-4-morpholinioethyl-1-thia-4-azaspiro[4.5]decan-3-one
- Structure : Replaces oxygen with sulfur (1-thia) and includes a morpholine substituent.
Pharmacologically Relevant Derivatives
a) {3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl}methanol
- Structure : Incorporates a dichlorophenylpyrazine moiety.
- Activity : Designed for high-affinity enzyme inhibition, with the dichlorophenyl group critical for target engagement .
b) {8-oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride
- Structure : Swaps the positions of oxygen and nitrogen (2-aza vs. 8-aza).
- Impact : Alters hydrogen-bonding patterns and pKa, influencing pharmacokinetics .
a) 8-oxa-2-azaspiro[4.5]decan-1-one
- Synthesis: Produced via catalytic hydrogenation of a cyanomethyl intermediate .
- Utility: Serves as a precursor for spirocyclic amines, contrasting with the target compound’s direct use as a methanol derivative.
b) 8-Boc-4-oxo-8-azaspiro[4.5]dec-2-ene
- Structure : Includes a ketone and Boc-protected amine.
- Application: The enone system enables diverse functionalization via Michael additions .
Data Table: Key Comparative Properties
Biological Activity
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, with the CAS number 1330765-11-1, is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders. This article reviews its synthesis, structural characteristics, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molar mass of approximately 185.26 g/mol. The compound is characterized by its spirocyclic structure, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO2 |
| Molar Mass | 185.26 g/mol |
| Density | 1.10 ± 0.1 g/cm³ |
| Predicted Boiling Point | 292.5 ± 25 °C |
| pKa | 14.77 ± 0.10 |
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler azaspiro compounds. The process often includes the use of reagents such as methanolic hydrogen chloride and various alkylating agents to achieve the desired structure .
Muscarinic Receptor Interaction
Research indicates that compounds related to (8-Methyl-1-oxa-8-azaspiro[4.5]decan) exhibit significant interaction with muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive functions and memory processes . Studies have shown that these compounds can act as agonists at these receptors, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Study:
A study conducted on a series of related compounds demonstrated their ability to ameliorate scopolamine-induced memory impairment in rats, indicating a protective effect on cognitive functions . The specific compound (2-Ethyl analogue) showed preferential affinity for M1 receptors and was effective in improving memory without inducing significant cholinergic side effects.
Neuroprotective Effects
In vivo studies have also suggested that this compound may exhibit neuroprotective properties by enhancing cholinergic transmission and reducing oxidative stress in neuronal cells . This aligns with findings that highlight the importance of muscarinic receptor modulation in neuroprotection.
Structure-Activity Relationship (SAR)
The structure of (8-Methyl-1-oxa-8-azaspiro[4.5]decan) plays a crucial role in its biological activity. Variations in the spirocyclic structure can lead to differences in receptor affinity and selectivity:
| Compound Variation | M1 Affinity | M2 Affinity | Notes |
|---|---|---|---|
| 2-Ethyl analogue | High | Low | Preferred for cognitive effects |
| 3-Methylene analogue | Moderate | Moderate | Balanced activity |
| Parent Compound | Moderate | High | Non-selective |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved N95/P100 masks) if aerosol formation is likely .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation .
- Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline .
- Storage : Store in airtight containers away from ignition sources, with secondary containment to manage spills .
Q. What analytical techniques are recommended for confirming the purity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (λ = 210–254 nm) or LC-MS for quantitative purity assessment .
- Spectroscopy : Confirm structural integrity via -NMR (e.g., δ 3.5–4.0 ppm for methanol protons) and IR (O-H stretch ~3300 cm) .
- Melting Point Analysis : Compare observed values with literature data (if available) to detect impurities .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodological Answer :
- Catalytic Optimization : Test palladium or ruthenium catalysts for spirocyclic ring formation, monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclization efficiency, with yields quantified by GC-MS .
- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time while maintaining stereochemical fidelity .
Q. How can X-ray crystallography resolve structural ambiguities in spirocyclic derivatives like this compound?
- Methodological Answer :
- Crystal Growth : Recrystallize from ethanol/water (7:3 v/v) at 4°C to obtain single crystals suitable for diffraction .
- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) to resolve electron density maps for the spirocyclic core and methanol substituent .
- Refinement : Apply SHELXL for anisotropic displacement parameters, validating bond lengths (C-C: 1.54 Å, C-O: 1.43 Å) against DFT calculations .
Q. How should researchers address discrepancies in reported stability profiles of spirocyclic compounds under acidic conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to HCl (0.1–1.0 M) at 25–50°C, monitoring decomposition via -NMR for ester hydrolysis or ring-opening byproducts .
- Kinetic Analysis : Calculate half-life (t) using UV-Vis spectroscopy (λ = 270 nm) to compare stability across pH gradients .
- Computational Modeling : Perform DFT simulations (e.g., Gaussian 16) to predict protonation sites and reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
